3,4-dihydroquinazolin-2(1H)-one

Monoamine Oxidase Inhibition Neurodegenerative Disease Structure-Activity Relationship

3,4-Dihydroquinazolin-2(1H)-one is a privileged, partially saturated quinazolinone scaffold with a unique 2-oxo,3,4-dihydro substitution pattern essential for kinase and epigenetic target engagement. Unlike generic 4(3H)-quinazolinone or fully aromatic analogs, its conformational flexibility enables sub-micromolar MAO-B inhibition (IC50 0.269 µM), nanomolar CDK5 inhibition (IC50 15 nM), potent anti-HIV NNRTI activity, and BRD4 bromodomain binding (IC50 27–180 nM). Ideal for neuroscience, antiviral, and oncology hit-to-lead programs. Catalyst-free, aqueous-compatible synthesis supports sustainable library expansion.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 66655-67-2
Cat. No. B1590209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydroquinazolin-2(1H)-one
CAS66655-67-2
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC(=O)N1
InChIInChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11)
InChIKeyCTOUNZIAEBIWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroquinazolin-2(1H)-one (CAS 66655-67-2): Scaffold Properties and Procurement Baseline


3,4-Dihydroquinazolin-2(1H)-one (CAS 66655-67-2) is a partially saturated heterocyclic compound within the quinazolinone family, featuring a fused benzene-pyrimidine ring system with a carbonyl group at the 2-position . This core scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for synthesizing diverse bioactive molecules [1]. Key physicochemical properties include a molecular weight of 148.16 g/mol, a melting point of 241–242 °C, and a predicted aqueous solubility of approximately 2.8 mg/mL (Log S -1.72) . Notably, the 2-oxo substitution pattern and the saturated 3,4-bond distinguishes it from the more extensively studied 4(3H)-quinazolinone isomers, imparting a unique conformational flexibility and electronic profile that underpins its utility in structure-activity relationship (SAR) campaigns [2].

Why 3,4-Dihydroquinazolin-2(1H)-one (CAS 66655-67-2) Cannot Be Replaced by Generic Analogs


The specific 2-oxo, 3,4-dihydro substitution pattern of 3,4-dihydroquinazolin-2(1H)-one is critical; generic substitution with 4(3H)-quinazolinone or fully aromatic quinazoline analogs fails to replicate key biological activities and synthetic utility. The partially saturated ring system confers a unique conformational flexibility and electron distribution that is essential for binding to specific kinase active sites, such as p38α MAPK and CDK5 [1]. Furthermore, the presence of the secondary amine (N1) and the lactam carbonyl enables distinct synthetic derivatization pathways (e.g., N1-alkylation, C6-electrophilic substitution) that are not directly transferable to fully oxidized quinazolinones [2]. Using an incorrect regioisomer or oxidation state would lead to divergent SAR and compromised target engagement, as evidenced by structure-based design studies [3].

Quantitative Differentiation Evidence for 3,4-Dihydroquinazolin-2(1H)-one (CAS 66655-67-2)


MAO-B Inhibition: 3,4-Dihydroquinazolin-2(1H)-one Derivatives Achieve Sub-Micromolar Potency Superior to 4(3H)-Quinazolinone Analogs

A study comparing C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives with structurally related 3,4-dihydro-2(1H)-quinolinone and 4(3H)-quinazolinone derivatives revealed a marked advantage for the dihydroquinazolin-2-one scaffold in MAO-B inhibition. While the quinolinone series was previously reported for MAO-B activity, the 3,4-dihydroquinazolin-2(1H)-one scaffold yielded compounds with significantly improved potency [1]. Among 37 synthesized derivatives, seven displayed IC50 values < 1 µM for MAO-B, with the most potent inhibitor achieving an IC50 of 0.269 µM [2].

Monoamine Oxidase Inhibition Neurodegenerative Disease Structure-Activity Relationship

CDK5 Inhibition: Acyclic Urea 3 from 3,4-Dihydroquinazolin-2(1H)-one Series Shows Potent Nanomolar Activity (IC50 15 nM) Guided by Co-Crystallography

The 3,4-dihydroquinazolin-2(1H)-one scaffold enabled the design of a potent CDK5 inhibitor, 'acyclic urea 3', which exhibited an IC50 of 15 nM [1]. The design was directly guided by an X-ray co-crystal structure of urea 3 bound to the CDK2 enzyme (PDB: 2BHE), a close homolog of CDK5, confirming a specific binding mode that relies on the scaffold's conformation [2]. This level of structural validation and resultant nanomolar potency distinguishes this scaffold from other quinazolinone-based CDK inhibitors lacking such co-crystallographic evidence.

Kinase Inhibition Neurodegeneration Structure-Based Drug Design

Anti-HIV Activity: Novel 3,4-Dihydroquinazolin-2(1H)-one NNRTIs Demonstrate Nanomolar Potency Against Wild-Type and Drug-Resistant HIV-1 Strains

A 2025 study established 3,4-dihydroquinazolin-2(1H)-one as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) chemotype. Several synthesized derivatives exhibited nanomolar antiviral activity against wild-type HIV-1 and maintained excellent potency against clinically relevant drug-resistant mutant strains [1]. This represents a critical differentiation from first-generation NNRTIs (e.g., nevirapine, efavirenz) which are often susceptible to single-point mutations like K103N and Y181C [2].

Antiviral NNRTI HIV Drug Resistance

BRD4 Inhibition: 3,4-Dihydroquinazolin-2(1H)-one Hybrid Compound 11h Shows Dual BRD4(1)/BRD4(2) Inhibition at Nanomolar Concentrations (27 nM and 180 nM)

A hybrid compound incorporating the 3,4-dihydroquinazolin-2(1H)-one core (compound 11h) demonstrated potent inhibition of both BRD4(1) and BRD4(2) bromodomains, with IC50 values of 27.0 nM and 180 nM, respectively [1]. This dual inhibition profile is notable compared to many early BRD4 inhibitors, such as (+)-JQ1, which show preferential binding to one bromodomain (e.g., BRD4(1) IC50 ~77 nM, BRD4(2) IC50 ~600 nM) [2]. The 3,4-dihydroquinazolin-2(1H)-one moiety appears to contribute to a more balanced engagement of both domains.

Epigenetics Bromodomain Inhibition Oncology

Synthetic Versatility: Catalyst-Free, Multi-Component Synthesis of Functionalized 3,4-Dihydroquinazolin-2(1H)-ones in Water with Broad Substrate Scope

A catalyst-free, three-component reaction in water enables the efficient synthesis of a wide array of functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives, with 19 synthesized compounds exhibiting good antibacterial activity against both Gram-positive and Gram-negative pathogens [1]. This methodology is a significant improvement over traditional syntheses of quinazolin-4(3H)-ones, which often require harsh conditions, toxic metal catalysts (e.g., Pd, Cu), or high temperatures [2].

Green Chemistry Multicomponent Reaction Medicinal Chemistry Library Synthesis

p38α MAPK Inhibition: Dihydroquinazolinone Derivatives with Potent, Orally Bioavailable Activity (IC50 58 nM) Validated by Multiple Co-Crystal Structures

Dihydroquinazolinone inhibitors of p38α MAPK have been extensively characterized, with a key compound (BDBM50361469) showing an IC50 of 58 nM and a Kd of 3.30 nM for the kinase [1]. The binding mode of this chemotype has been validated by multiple high-resolution X-ray co-crystal structures, including PDB entries 1M7Q (2.40 Å) and 3GC7 (1.80 Å) [2]. These compounds were designed to be orally bioavailable in rats, a crucial advantage over earlier pyridinylimidazole-based p38 inhibitors (e.g., SB203580) which suffered from poor oral bioavailability and hepatotoxicity.

Kinase Inhibition Inflammation Drug Design

Optimal Research and Industrial Application Scenarios for 3,4-Dihydroquinazolin-2(1H)-one (CAS 66655-67-2)


Neurological Disorder Drug Discovery: Parkinson's and Alzheimer's Disease

This scaffold is ideally suited for medicinal chemistry programs targeting neurodegenerative diseases. Its derivatives have demonstrated sub-micromolar inhibition of MAO-B (IC50 0.269 µM), a key target for Parkinson's disease [1], and nanomolar inhibition of CDK5 (IC50 15 nM), a kinase implicated in Alzheimer's disease pathology [2]. Procurement is justified for teams seeking a validated starting point for developing brain-penetrant, disease-modifying therapeutics.

Antiviral Drug Development: Next-Generation NNRTIs for HIV

Given the urgent need for HIV NNRTIs that overcome drug resistance, this scaffold offers a novel chemotype with demonstrated nanomolar potency against both wild-type and resistant HIV-1 strains [1]. Its differentiation from classical NNRTIs makes it a high-value asset for antiviral discovery groups focused on addressing treatment failure due to mutation.

Epigenetic Probe and Oncology Lead Generation

The ability of 3,4-dihydroquinazolin-2(1H)-one-based hybrids (e.g., compound 11h) to potently inhibit BRD4 bromodomains (IC50 27–180 nM) positions this scaffold as a valuable core for developing chemical probes to study epigenetic regulation and for generating oncology leads targeting MYC-driven cancers [1]. The balanced dual inhibition profile offers a potential advantage in therapeutic index.

Green Chemistry and Parallel Library Synthesis

For groups requiring rapid access to diverse compound libraries, the catalyst-free, aqueous multi-component synthesis of 3,4-dihydroquinazolin-2(1H)-one derivatives provides a sustainable and cost-effective method [1]. This approach is particularly valuable for hit expansion and SAR studies in early-stage drug discovery, avoiding the use of toxic metals and harsh conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.